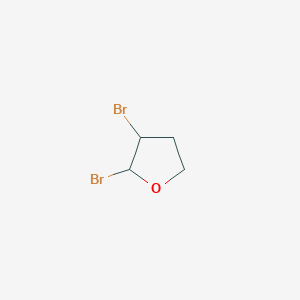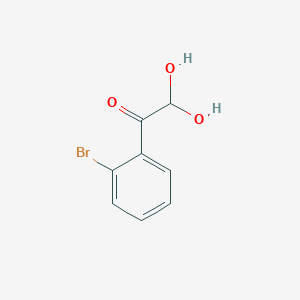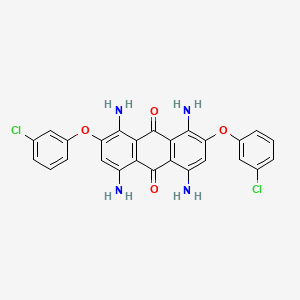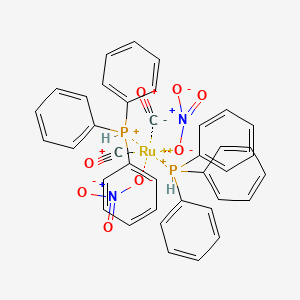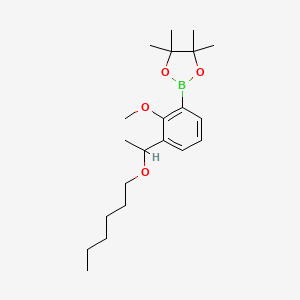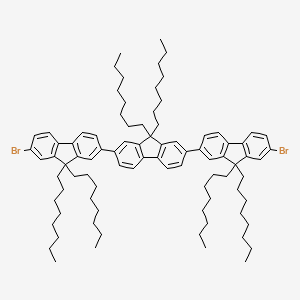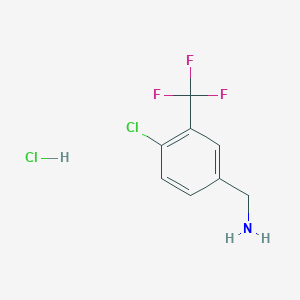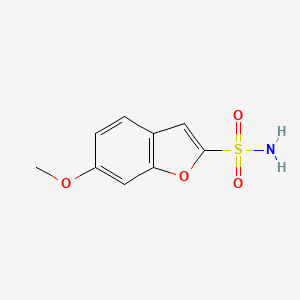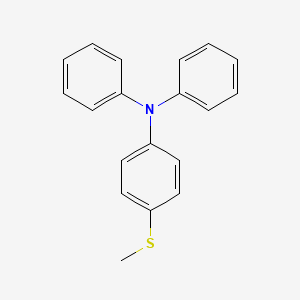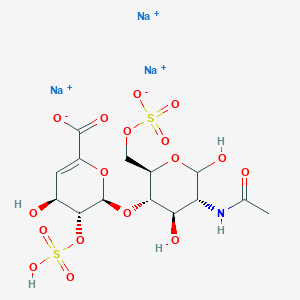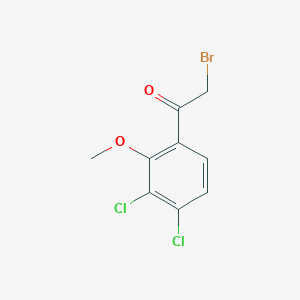
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H7BrCl2O2 It is a brominated derivative of acetophenone, featuring both bromine and chlorine substituents on the aromatic ring, as well as a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone can be synthesized through the bromination of acetoveratrone in chloroform at room temperature. The reaction typically yields the desired product with a high degree of purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products
Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.
Reduction: Corresponding alcohols.
Oxidation: Hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and inhibition due to its reactive bromine atom.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by forming stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethanone: Similar structure but lacks chlorine substituents.
2-Bromo-1-(3,5-dichloro-2-methoxyphenyl)ethanone: Similar structure with different chlorine substitution pattern.
2-Bromo-4’-methoxyacetophenone: Similar structure but with different substitution on the aromatic ring.
Uniqueness
2-Bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of chemical properties that can be exploited in various applications.
Eigenschaften
Molekularformel |
C9H7BrCl2O2 |
|---|---|
Molekulargewicht |
297.96 g/mol |
IUPAC-Name |
2-bromo-1-(3,4-dichloro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H7BrCl2O2/c1-14-9-5(7(13)4-10)2-3-6(11)8(9)12/h2-3H,4H2,1H3 |
InChI-Schlüssel |
CTBLQYMWQUWYGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Cl)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)
